Fe(dibm)3
Overview
Description
Fe(dibm)<SUB>3</SUB>, also known as Iron tris(diisobutyrylmethane), is a catalyst that has been reported to be effective in the cross-coupling of olefins . It is used in the presence of phenylsilane to form several highly substituted and novel functionalized C-C bonds using simple and mild reaction conditions .
Synthesis Analysis
Fe(dibm)<SUB>3</SUB> has been used as a catalyst in the cross-coupling of olefins . It has been reported to be an effective catalyst in the intramolecular isonitrile-olefin coupling reaction, delivering 3-substituted indoles . In another study, it was used in the regioselective alkylation of carbohydrates and diols .
Molecular Structure Analysis
The empirical formula of Fe(dibm)<SUB>3</SUB> is C27H45FeO6 . Its molecular weight is 521.49 .
Chemical Reactions Analysis
Fe(dibm)<SUB>3</SUB> has been used as a catalyst in various chemical reactions. For instance, it has been used in the cross-coupling of olefins . It has also been used in the intramolecular isonitrile-olefin coupling reaction , and in the regioselective alkylation of carbohydrates and diols .
Physical And Chemical Properties Analysis
Fe(dibm)<SUB>3</SUB> is a solid substance . Its melting point is between 96-102 °C .
Scientific Research Applications
Catalyst in Cross-Coupling Reactions
Fe(dibm)<SUB>3</SUB> has been reported to be an effective catalyst in the cross-coupling of olefins . In the presence of phenylsilane, several highly substituted and novel functionalized C-C bonds can be formed using simple and mild reaction conditions . This makes it a valuable tool in organic synthesis, particularly in the creation of complex molecules.
Role in Iron Homeostasis
Research has shown that Fe(dibm)<SUB>3</SUB> plays a role in iron homeostasis . Iron is crucial for the synthesis of cofactors essential to mitochondrial enzymes and necessary for hepatocellular carcinoma (HCC) proliferation . Mitochondrial iron overload and oxidative stress are associated with sorafenib-induced ferroptosis .
Potential Role in Cancer Treatment
Fe(dibm)<SUB>3</SUB> has potential applications in cancer treatment, particularly in overcoming drug resistance . Sorafenib resistance is becoming increasingly common and disadvantageous for hepatocellular carcinoma (HCC) treatment . The crosstalk among iron homeostasis and sorafenib resistance is unclear . However, research suggests that Fe(dibm)<SUB>3</SUB> could play a role in modulating this resistance .
Green Chemistry
Fe(dibm)<SUB>3</SUB> is considered a greener alternative product, adhering to one or more of The 12 Principles of Green Chemistry . This makes it a more environmentally friendly choice for use in various chemical reactions.
Mechanism of Action
Target of Action
Iron tris(diisobutyrylmethane), also known as Fe(dibm)<SUB>3</SUB>, primarily targets olefins . Olefins, also known as alkenes, are hydrocarbons that contain a carbon-carbon double bond. They play a crucial role in organic chemistry as they are fundamental intermediates in many chemical reactions.
Mode of Action
Fe(dibm)<SUB>3</SUB> acts as an effective catalyst in the cross-coupling of olefins . In the presence of phenylsilane, it facilitates the formation of several highly substituted and novel functionalized carbon-carbon (C-C) bonds under simple and mild reaction conditions .
Biochemical Pathways
It’s known that the compound plays a significant role in the cross-coupling of olefins, leading to the formation of novel c-c bonds . This suggests that Fe(dibm)<SUB>3</SUB> may influence various biochemical pathways involving olefins and the formation of C-C bonds.
Result of Action
The primary result of Fe(dibm)<SUB>3</SUB>'s action is the formation of several highly substituted and novel functionalized C-C bonds . This occurs under simple and mild reaction conditions, suggesting that the compound could be a useful tool in organic synthesis .
Action Environment
Given that it functions under simple and mild reaction conditions , it can be inferred that the compound may exhibit a degree of robustness in various environments
Future Directions
Fe(dibm)<SUB>3</SUB> has shown promise as a catalyst in various chemical reactions . Future research could explore its potential in other types of reactions and its use with other types of substrates .
Relevant Papers
Several papers have been published on the use of Fe(dibm)<SUB>3</SUB> in chemical reactions . These papers provide more detailed information on the synthesis, mechanism of action, and applications of Fe(dibm)<SUB>3</SUB>.
properties
IUPAC Name |
2,6-dimethylheptane-3,5-dione;iron(3+) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H15O2.Fe/c3*1-6(2)8(10)5-9(11)7(3)4;/h3*5-7H,1-4H3;/q3*-1;+3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNJSJQVZKKQHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)[CH-]C(=O)C(C)C.CC(C)C(=O)[CH-]C(=O)C(C)C.CC(C)C(=O)[CH-]C(=O)C(C)C.[Fe+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45FeO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iron tris(diisobutyrylmethane) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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